molecular formula C11H14FNO B1437836 2-(Cyclopentyloxy)-5-fluoroaniline CAS No. 1019558-38-3

2-(Cyclopentyloxy)-5-fluoroaniline

Cat. No.: B1437836
CAS No.: 1019558-38-3
M. Wt: 195.23 g/mol
InChI Key: NZKOVMQYELTXOC-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aniline (B41778) Chemistry and Derivative Research

Fluorinated anilines are a well-established class of compounds in medicinal chemistry. The introduction of fluorine into an aniline ring can profoundly influence the molecule's properties. fishersci.commerckmillipore.com Aniline derivatives, in general, are foundational in the creation of a wide array of industrial and pharmaceutical compounds. fishersci.com The presence of a fluorine atom can significantly alter a molecule's stability and biological activity. fishersci.com

The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. fishersci.com For instance, the substitution of a hydrogen atom with fluorine can increase the potency of a drug candidate. This has been observed in various classes of drugs, including antibacterial agents and HIV-1 attachment inhibitors.

Significance of Ether and Fluoro Substituents in Contemporary Chemical and Biological Investigations

The ether and fluoro substituents on the 2-(Cyclopentyloxy)-5-fluoroaniline ring are crucial to its utility in drug discovery. The fluorine atom, being the most electronegative element, can modulate the acidity and basicity of the parent compound, which in turn can affect its binding affinity and pharmacokinetic profile. merckmillipore.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can prevent metabolic breakdown at that position, leading to a longer duration of action for the resulting drug. fishersci.com

Overview of Current Research Trajectories for the Compound and its Derived Structures

Currently, a primary research application for this compound is in the synthesis of inhibitors for the protein tyrosine phosphatase SHP2. google.com SHP2 is a key signaling protein that is involved in cell growth and division, and its over-activity has been linked to various forms of cancer. nih.gov Therefore, developing inhibitors of SHP2 is a major focus in oncology drug discovery. nih.gov

Patents have disclosed the use of this compound as a key intermediate in the creation of these SHP2 inhibitors. google.com The aniline portion of the molecule is often used as a reactive handle to build more complex structures, while the cyclopentyloxy and fluoro groups are incorporated to enhance the potency and drug-like properties of the final inhibitor. The development of these uncharged pyrazoline derivatives as SHP2 inhibitors represents a promising strategy for cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyloxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOVMQYELTXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Analytical Characterization in Chemical Research

Multi-Dimensional Spectroscopic Techniques for Elucidating Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the hydrogen (¹H-NMR) and carbon (¹³C-NMR) skeletons of a molecule.

¹H-NMR: The proton NMR spectrum of 2-(Cyclopentyloxy)-5-fluoroaniline would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear as complex multiplets in the downfield region, typically between 6.0 and 7.5 ppm, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The protons of the cyclopentyloxy group would be found in the upfield region, with the methine proton (CH-O) appearing as a multiplet and the methylene (B1212753) protons of the cyclopentyl ring showing complex overlapping signals. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C-NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, one would expect to see signals for each unique carbon atom. The aromatic carbons would resonate in the range of 100-160 ppm, with the carbon atom bonded to the fluorine showing a characteristic large coupling constant (J-C-F). The carbons of the cyclopentyloxy group would appear in the aliphatic region (20-80 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table represents predicted chemical shift ranges based on the analysis of similar structures, as specific experimental data is not publicly available.)

Atom Type Nucleus Predicted Chemical Shift (ppm)
Aromatic CH¹H6.0 - 7.5
Amine NH₂¹H3.5 - 5.0 (broad)
Cyclopentyloxy CH-O¹H4.0 - 5.0
Cyclopentyloxy CH₂¹H1.5 - 2.5
Aromatic C-F¹³C155 - 160 (doublet)
Aromatic C-O¹³C140 - 150
Aromatic C-N¹³C135 - 145
Aromatic CH¹³C100 - 120
Cyclopentyloxy CH-O¹³C75 - 85
Cyclopentyloxy CH₂¹³C20 - 40

Vibrational Spectroscopy (Fourier-Transform Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine, ether, and fluoroaromatic moieties.

Key expected vibrational frequencies include the N-H stretching of the primary amine, which typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the aryl ether linkage would be observed in the 1200-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹, while the C-F stretch would produce a strong absorption in the 1100-1200 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Aromatic RingC-H Stretch3000 - 3100
Cyclopentyl GroupC-H Stretch2850 - 2960
Aryl EtherC-O-C Asymmetric Stretch1200 - 1250
FluoroaromaticC-F Stretch1100 - 1200
Aromatic RingC=C Bending1450 - 1600

Advanced Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

For this compound (molecular formula C₁₁H₁₄FNO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 195.1059 g/mol . Analysis of the fragmentation pattern would likely reveal the loss of the cyclopentyl group (C₅H₉, 69 Da) or a cyclopentyloxy radical (C₅H₉O, 85 Da) as common fragmentation pathways.

Electronic Absorption Spectroscopy (UV-Visible) in Structural Confirmation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions of the substituted benzene (B151609) ring. The presence of auxochromic groups like the amino (-NH₂) and cyclopentyloxy (-OR) groups, which possess non-bonding electrons, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The expected λmax would likely fall in the 230-290 nm range.

Advanced Chromatographic and Separation Science Applications

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be most suitable for analyzing this compound. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica).

A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound from the column. The purity of the sample is determined by monitoring the eluent with a UV detector (set at the λmax of the compound). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. This method can be optimized to achieve baseline separation of the main component from any potential synthesis byproducts or degradation products, and it can be calibrated for quantitative analysis.

Interactive Data Table: Typical HPLC Parameters for Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~240 nm or ~290 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring and Initial Purification

Thin Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool in synthetic chemistry for qualitatively monitoring the progress of reactions and for assessing the purity of compounds. researchgate.net Its application in the synthesis of this compound is critical for ensuring the desired chemical transformation is proceeding as expected and for guiding the subsequent purification steps.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. gavinpublishers.com For a given compound and stationary phase, the Rf value is highly dependent on the polarity of the mobile phase.

In the context of synthesizing this compound, a typical reaction might involve the etherification of 2-amino-4-fluorophenol (B1270792) with a cyclopentyl halide or tosylate. To monitor this reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. The choice of the eluent system is crucial for achieving good separation. For aniline (B41778) derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly employed. nih.gov The polarity of the solvent system is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5, to ensure clear separation from both starting materials and potential by-products.

A hypothetical TLC analysis for the synthesis of this compound is outlined in the table below. The Rf values are illustrative and would be determined experimentally.

CompoundStructureHypothetical Rf (20% Ethyl Acetate in Hexane)
2-Amino-4-fluorophenol (Starting Material)2-Amino-4-fluorophenol0.2
Cyclopentyl Bromide (Starting Material)Cyclopentyl Bromide0.8
This compound (Product)this compound0.5

As the reaction progresses, the spot corresponding to the starting phenol (B47542) would diminish in intensity, while the product spot would intensify. The appearance of any new spots would indicate the formation of by-products.

Once the reaction is deemed complete, TLC can be scaled up to preparative TLC (prep-TLC) for the initial purification of small quantities of the product. rochester.educhemrxiv.orgresearchgate.net For prep-TLC, a more concentrated solution of the crude product is applied as a band onto a thicker silica gel plate. rochester.edu After development, the band corresponding to the desired product, visualized typically under UV light, is scraped from the plate. The compound is then extracted from the silica gel using a polar solvent, yielding a purified sample of this compound.

Specialized Techniques for Complex Mixture Analysis (e.g., Diffusion-Ordered Spectroscopy NMR)

In chemical research, reaction mixtures are often complex, containing the desired product, unreacted starting materials, catalysts, and various by-products. While TLC provides a qualitative overview, a more detailed and quantitative analysis requires more sophisticated techniques. Diffusion-Ordered Spectroscopy (DOSY) NMR has emerged as a powerful, non-invasive method for analyzing such complex mixtures without the need for physical separation. researchgate.netnih.govnih.gov

DOSY separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are primarily dependent on the size and shape of the molecules. manchester.ac.uk This technique is particularly advantageous for analyzing mixtures containing fluorinated compounds like this compound, as ¹⁹F NMR offers high sensitivity and a wide chemical shift range, minimizing signal overlap. researchgate.netnih.govmanchester.ac.uk

A ¹⁹F DOSY experiment on a crude reaction mixture from the synthesis of this compound would generate a two-dimensional spectrum with ¹⁹F chemical shifts on one axis and diffusion coefficients on the other. All fluorine-containing molecules in the mixture would appear as distinct signals, allowing for their differentiation based on their diffusion rates. For instance, the smaller starting material, 2-amino-4-fluorophenol, would exhibit a larger diffusion coefficient (diffuse faster) than the larger product, this compound.

The data from a hypothetical ¹⁹F DOSY experiment is presented in the table below. The diffusion coefficients are illustrative and would be determined experimentally in a given solvent at a specific temperature.

CompoundMolecular Weight ( g/mol )Hypothetical Diffusion Coefficient (D) x 10⁻¹⁰ m²/s
2-Amino-4-fluorophenol127.119.5
This compound209.267.2
Potential Dimerized By-product~4165.1

The ability of DOSY to distinguish between species in a mixture is invaluable for identifying impurities and understanding reaction mechanisms. nih.govresearchgate.net For example, the presence of a species with a significantly lower diffusion coefficient than the product could indicate the formation of an oligomeric or polymeric by-product. Modern DOSY techniques, such as the Oneshot45 pulse sequence, can effectively suppress complex signal modulations arising from J-couplings, which is particularly useful for analyzing molecules with multiple fluorine atoms. manchester.ac.ukmanchester.ac.uk Furthermore, recent advancements in DOSY, such as sensitivity-enhanced methods (SHARPER-DOSY), allow for the analysis of compounds at very low concentrations. nih.gov

Biological and Pharmacological Research Endeavors

Comprehensive Anticancer Activity Profiling

Initial investigations into the potential anticancer properties of the chemical compound 2-(Cyclopentyloxy)-5-fluoroaniline have been undertaken. These preliminary studies are crucial in determining whether a compound warrants further, more in-depth research as a potential therapeutic agent. The primary method for this initial screening involves assessing the compound's ability to inhibit the growth of or kill cancer cells in a laboratory setting, a process known as in vitro cytotoxicity assessment.

In Vitro Cytotoxicity Assessments Across Diverse Human Cancer Cell Lines

To ascertain the breadth of its potential anticancer activity, this compound would theoretically be tested against a panel of human cancer cell lines representing various types of cancer. This approach helps to identify if the compound has a broad-spectrum effect or if it is selective for a particular cancer type. The standard methodology for such assessments is the MTT assay, which measures the metabolic activity of cells and, by extension, their viability. A reduction in cell viability upon exposure to the compound indicates cytotoxic effects.

Despite a comprehensive search of available scientific literature, no specific studies detailing the in vitro cytotoxicity of this compound against the following human cancer cell lines have been found. The sections below are structured to present such data, should it become available in the future.

Liver Carcinoma (HePG2)

No research findings on the cytotoxicity of this compound against the HePG2 human liver carcinoma cell line are currently available in the public domain.

Interactive Data Table: Cytotoxicity of this compound on HePG2 Cells

Concentration (µM)% Cell ViabilityStandard Deviation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Colon Carcinoma (HCT-116)

There are currently no published studies reporting the effects of this compound on the HCT-116 human colon carcinoma cell line.

Interactive Data Table: Cytotoxicity of this compound on HCT-116 Cells

Concentration (µM)% Cell ViabilityStandard Deviation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Breast Adenocarcinoma (MCF-7)

Information regarding the in vitro cytotoxicity of this compound against the MCF-7 human breast adenocarcinoma cell line is not available in existing scientific literature.

Interactive Data Table: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)% Cell ViabilityStandard Deviation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Prostate Carcinoma (PC3)

No data has been published on the cytotoxic activity of this compound against the PC3 human prostate carcinoma cell line.

Interactive Data Table: Cytotoxicity of this compound on PC3 Cells

Concentration (µM)% Cell ViabilityStandard Deviation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Cervical Carcinoma (HeLa)

The scientific literature does not currently contain any reports on the in vitro cytotoxicity of this compound when tested against the HeLa human cervical carcinoma cell line.

Interactive Data Table: Cytotoxicity of this compound on HeLa Cells

Concentration (µM)% Cell ViabilityStandard Deviation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Targeted Enzyme and Pathway Inhibition Studies

Tumor Necrosis Factor-alpha (TNF-α) ModulationThe role of this compound as a modulator of TNF-α has not been described in the available scientific literature.

Due to the absence of any research findings, the creation of data tables and detailed research summaries as requested is not feasible.

BRAF^V600E^ Kinase Inhibition (for related fluoroaniline (B8554772) structures)

The BRAF gene and its V600E mutation are critical targets in the development of cancer therapies, particularly for melanoma and other metastatic cancers. researchgate.net The BRAF^V600E^ mutation leads to the constitutive activation of the MAPK signaling pathway, which is essential for cell growth and survival. researchgate.netnih.gov The development of inhibitors for this mutated kinase has marked a significant advancement in targeted cancer treatment. dntb.gov.ua

Fluoroaniline derivatives are among the structures investigated for their potential to inhibit BRAF^V600E^. The core concept behind these inhibitors is to bind to the kinase domain of the BRAF protein and block its activity, thereby inhibiting downstream signaling pathways that promote cell proliferation. researchgate.net Type II inhibitors, which bind to the "DFG-out" conformation of the kinase, have been a focus of research due to their potential for higher selectivity. nih.gov Privileged fragments, such as phenylaminopyrimidine (PAP) and asymmetrically disubstituted ureas, are frequently incorporated into the design of these inhibitors. nih.gov

Research has led to the development of novel quinoline-based derivatives and pyrazolylquinolin-2-one hybrids designed as dual EGFR and BRAF^V600E^ inhibitors. dntb.gov.ua For instance, certain novel thiazole (B1198619) derivatives incorporating a phenyl sulfonyl moiety have shown significant inhibition of the BRAF^V600E^ kinase enzyme at nanomolar levels. researchgate.net Combination therapies, such as a BRAF inhibitor (BRAFi) with a MEK inhibitor (MEKi), have shown improved response rates and have received FDA approval for treating certain BRAF^V600E^-mutant solid tumors. nih.gov

Table 1: Examples of BRAF^V600E^ Inhibitors and their Characteristics

Inhibitor Type Target Conformation Key Structural Moieties Therapeutic Approach
Type II Inhibitors DFG-out Phenylaminopyrimidine, Urea derivatives Increased selectivity
Quinoline-based hybrids Not specified Quinoline, Pyrazole Dual EGFR/BRAF^V600E^ inhibition
Thiazole derivatives Not specified Thiazole, Phenyl sulfonyl Potent BRAF^V600E^ inhibition
Combination Therapy Not specified Dabrafenib (BRAFi), Trametinib (MEKi) Overcoming resistance, improved efficacy nih.gov
Thymidylate Synthase Inhibition (for related 5-fluoro-2'-deoxyuridine (B1346552) derivatives)

Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov The inhibition of TS is a well-established mechanism for anticancer drugs, leading to DNA damage and cell death. nih.gov The fluoropyrimidine 5-fluorouracil (B62378) (5-FU) exerts its primary anticancer effect through its metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which is a potent inhibitor of TS. nih.govacs.org

FdUMP works by forming a stable ternary complex with the TS enzyme and the cofactor N5,N10-methylenetetrahydrofolate. acs.org This covalent inhibition disrupts the catalytic cycle of the enzyme, leading to a depletion of dTMP. nih.gov However, the clinical use of 5-FU and FdUMP can be limited by unfavorable metabolic events and drug resistance. nih.govacs.org

To address these limitations, research has focused on developing novel analogs of FdUMP. nih.govacs.org One strategy involves creating 5'-substituted analogs of FdUMP. Computational modeling suggested that 5'(R)-CH₃ and 5'(S)-CF₃ FdUMP analogs could maintain potency as TS inhibitors. acs.org Subsequent synthesis and pharmacological assessment confirmed the TS inhibitory activity of these modified compounds, which were designed to be active at the monophosphate stage while potentially avoiding undesirable metabolic pathways. acs.org

Structure-Activity Relationship (SAR) Derivation for Antineoplastic Efficacy

The study of structure-activity relationships (SAR) is fundamental to designing more effective and specific anticancer drugs. nih.govnih.gov SAR analyses investigate how the addition or modification of different functional groups on a parent compound influences its biological activity. nih.gov

For antineoplastic efficacy, the presence and position of a fluoro group are often significant. nih.gov In one study, a fluoro-substituted 1,3,4-oxadiazole (B1194373) derivative displayed superior inhibitory activity against focal adhesion kinase (FAK), a key regulator in cell migration and survival, when compared to the reference drug cisplatin. nih.gov The lipophilicity and cytotoxic activity of fluoroquinolones, for example, can be greatly influenced by structural modifications at the C7 and/or C3 positions. researchgate.net

Antimicrobial and Antifungal Activity Investigations

Evaluation Against Bacterial Pathogens (e.g., Methicillin-resistant Staphylococcus aureus)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. nih.gov Aniline (B41778) derivatives have been recognized for their potential as antimicrobial compounds due to their structural versatility. nih.gov

Research into trifluoro-anilines has shown them to be potential antimicrobial agents, with their trifluoro groups possibly enhancing membrane disruption or oxidative effects. nih.gov For example, specific trifluoro-aniline derivatives have demonstrated both antibacterial and antibiofilm properties against pathogens like Vibrio parahaemolyticus. nih.gov In the fight against MRSA, novel synthetic compounds analogous to naturally occurring antimicrobial agents have been developed. One such chloro-analog, C59, was found to eradicate 90% of tested MRSA isolates at concentrations comparable or lower than standard-of-care antibiotics like vancomycin (B549263) and linezolid. nih.gov Furthermore, this compound was effective against stationary-phase MRSA, a state in which the bacteria are notoriously difficult to treat. nih.gov

Table 2: Antimicrobial Activity of Selected Compounds

Compound/Class Target Pathogen(s) Key Findings Reference
Trifluoro-anilines Vibrio parahaemolyticus Demonstrated antibacterial and antibiofilm properties; potential for membrane disruption. nih.gov
C59 (chloro-analog of MC21-A) Methicillin-resistant Staphylococcus aureus (MRSA) Eradicated 90% of MRSA isolates; effective against stationary-phase bacteria; low propensity for resistance. nih.gov
Highly Soluble Polypyrrole (Hs-PPy) Methicillin-resistant Staphylococcus aureus (MRSA) Showed inhibitory and bactericidal action; synergistic with oxacillin. nih.gov

Assessment of Antibiofilm Properties

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are a major cause of persistent infections and antibiotic resistance. mdpi.comresearchgate.net Consequently, compounds with antibiofilm properties are of significant interest.

Aniline derivatives have been shown to possess not only antibacterial but also antibiofilm capabilities. nih.gov Certain trifluoro-anilines were found to inhibit biofilm formation in a dose-dependent manner. nih.gov The mechanism of antibiofilm action can vary. Some compounds, like certain antimicrobial peptides, can disrupt the biofilm architecture, leading to a significant decrease in biofilm thickness and surface area. mdpi.com Other agents, such as extracts from Actinomycetes, may contain polysaccharides that act as surfactant molecules or signaling molecules that modulate gene expression in the bacteria, thereby inhibiting biofilm formation. researchgate.netnih.gov Research has also shown that some compounds can interfere with biofilm formation without killing the bacteria, suggesting a specific antibiofilm effect. nih.govmdpi.com

Antiviral and Antiparasitic Research

The structural motifs found in fluoroaniline-related compounds have also been explored for their potential against viral and parasitic infections. For example, fluoroquinolones, primarily developed as antibacterial agents, have been shown to exhibit antiviral, antifungal, and antiparasitic activities at clinically achievable concentrations. nih.gov This broad-spectrum activity is often attributed to the inhibition of type II topoisomerases or viral helicases. nih.gov

In the realm of antiparasitic research, heterocyclic compounds are crucial. nih.gov N-heterocyclic drugs, including the nucleotide analog 5-fluorouracil, are used in cancer therapy and have served as a basis for designing antiparasitic agents. nih.gov A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were synthesized and tested for antiparasitic activity. A derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major parasites, with activity in the nanomolar concentration range. nih.gov Another compound from the same series showed selective activity against Toxoplasma gondii. nih.gov Furthermore, various substituted triazole derivatives have demonstrated a wide range of biological activities, including antiviral and antiparasitic actions. researchgate.net

Potential against Influenza Viruses (e.g., H1N1, for related fluoroaniline derivatives)

The quest for novel antiviral agents has led researchers to explore various chemical scaffolds, including quinoxaline (B1680401) derivatives, which can be synthesized from ortho-phenylenediamines, a class to which this compound belongs. mdpi.comnih.gov These derivatives have been identified as potential inhibitors of the influenza A virus non-structural protein 1 (NS1A). nih.gov The NS1A protein is a crucial virulence factor that binds to double-stranded RNA (dsRNA), thereby counteracting the host's antiviral interferon response. nih.gov

A study focused on developing NS1A inhibitors synthesized a library of quinoxaline derivatives and tested their ability to disrupt the NS1A-dsRNA interaction using a fluorescence polarization assay. nih.gov The findings indicated that substitutions at various positions on the quinoxaline ring significantly influenced the inhibitory activity. nih.gov While this research did not use this compound directly, it establishes a clear rationale for its use in creating analogous structures for anti-influenza drug discovery. The most potent compounds in the study demonstrated IC₅₀ values in the low micromolar range, highlighting the promise of the quinoxaline scaffold. nih.gov For instance, a derivative, compound 44, was found to inhibit the growth of the influenza A/Udorn/72 virus. nih.gov

Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against NS1A-dsRNA Interaction

Compound Substituents IC₅₀ (µM)
35 2-(2-furyl), 3-(2-furyl), 6-(H) 7.5
44 2-(2-furyl), 3-(2-furyl), 6-(OMe) 5.2

Data sourced from a study on quinoxaline derivatives as influenza NS1A protein inhibitors. nih.gov

Antimalarial Efficacy Studies (for quinoxaline derivatives)

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. Quinoxaline derivatives have emerged as a chemical class with considerable potential for the development of new antimalarial drugs. ebi.ac.uk These compounds can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

Research into novel pyrido[2,3-g]quinoxaline derivatives has shown significant in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. ebi.ac.uk In one such study, a series of N-alkyl dihydro pyrido quinoxaline derivatives were synthesized and evaluated. Several of these compounds exhibited greater potency than the standard drug ciprofloxacin (B1669076), which was used as a structural analog for comparison. ebi.ac.uk Two derivatives, in particular, showed 3.3 to 7.4 times more potency than ciprofloxacin against both parasite strains, suggesting that this scaffold is a promising starting point for developing new antimalarial agents that could be effective against drug-resistant infections. ebi.ac.uk

Table 2: Antimalarial Activity of Lead Pyrido Quinoxaline Derivatives

Compound Strain IC₅₀ (µM)
5e 3D7 (Chloroquine-sensitive) 0.89
Dd2 (Chloroquine-resistant) 0.95
5h 3D7 (Chloroquine-sensitive) 0.45
Dd2 (Chloroquine-resistant) 0.81
Ciprofloxacin 3D7 (Chloroquine-sensitive) 3.33
Dd2 (Chloroquine-resistant) 3.33

Data sourced from a study on pyrido quinoxalines as a new family of antimalarial agents. ebi.ac.uk

Other Predicted or Observed Pharmacological Activities (e.g., Nootropic Action)

While specific studies on the nootropic (cognition-enhancing) effects of this compound or its immediate derivatives are not prominent in the literature, the broader family of fluoroanilines and their subsequent derivatives have been explored for other pharmacological activities.

For example, various fluoroaniline derivatives have been synthesized and investigated for their anticancer properties. nih.gov One study reported the synthesis of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone, which were tested for cytotoxicity against melanoma cell lines. nih.gov These compounds were designed to target the B-raf protein, a key component in a signaling pathway often mutated in cancer. nih.gov

Furthermore, related compounds like 2-cyclopropyl-5-fluoroaniline (B1432616) have been noted for potential antimicrobial and antiparasitic activities, as well as for their ability to act as enzyme inhibitors. The quinoxaline scaffold, derivable from this compound, is also known to be a core structure in compounds with a wide array of biological effects, including antiviral and anticancer properties. nih.gov

Investigation of Metabolic Pathways and Bioavailability in Biological Systems

The metabolic fate and bioavailability of this compound have not been specifically detailed in published research. However, insights can be drawn from studies on simpler, related molecules such as 4-fluoroaniline. nih.gov The presence and position of the fluorine atom on the aniline ring are known to significantly influence a compound's metabolic pathway. Fluorine substitution can block sites that would otherwise be susceptible to oxidative metabolism, such as para-hydroxylation. nih.gov

In the case of 4-fluoroaniline, where the para position is blocked by fluorine, the metabolic pathway may be altered, potentially leading to a longer biological half-life of corresponding hydroxylamines. nih.gov These metabolites are sometimes implicated in toxicological effects, such as the formation of methemoglobin. nih.gov For this compound, the fluorine atom is at the meta position relative to the amine, leaving the para position open for potential enzymatic hydroxylation. The bulky cyclopentyloxy group at the ortho position may sterically hinder access by metabolic enzymes, potentially influencing the rate and profile of metabolism. Further research is required to elucidate the specific metabolic pathways, pharmacokinetic profile, and bioavailability of this compound in biological systems.

Environmental and Biotransformation Studies

Microbial Degradation Pathways in Environmental Systems

There is currently no scientific information available regarding the microbial degradation of 2-(Cyclopentyloxy)-5-fluoroaniline.

Transformation by Soil Microorganisms

No studies have been identified that investigate the transformation of this compound by soil microorganisms. Therefore, its degradation pathway in a soil environment remains unknown.

Identification and Characterization of Microbial Metabolites

As no research has been conducted on the microbial degradation of this compound, there is no information available on the potential formation, identification, or characterization of any microbial metabolites.

Factors Influencing Biodegradation Rates and Environmental Persistence

Due to the absence of studies on the biodegradation of this compound, there is no data available on the factors that could influence its rate of breakdown in the environment. This includes, but is not limited to, the effects of temperature, pH, oxygen availability, and the presence of other organic matter. Consequently, the environmental persistence of this compound cannot be determined.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(cyclopentyloxy)-5-fluoroaniline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Key steps include:

  • Fluorination : Introduction of the fluorine group via diazotization followed by fluorodeamination (e.g., Balz-Schiemann reaction) .
  • Cyclopentyloxy Group Installation : Reaction of 5-fluoro-2-nitroaniline with cyclopentanol under Mitsunobu conditions or using a palladium catalyst for cross-coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC-MS : Quantify purity (>98%) and detect impurities like unreacted cyclopentanol or dehalogenated byproducts .
  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: δ 75–80 ppm for cyclopentyl C-O) .
  • X-ray Crystallography : Resolve crystal structure to validate steric effects of the cyclopentyl group on aromatic ring planarity .

Critical Note : Residual solvents (e.g., DMF) may require GC-MS analysis to meet purity standards for biological assays .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in further functionalization?

Answer: The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine group. However, the cyclopentyloxy group introduces steric hindrance, which can:

  • Limit access to the ortho position during coupling reactions.
  • Stabilize intermediates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to increased electron density at the oxygen atom .

Example : In Suzuki reactions, the fluorine atom enhances oxidative addition rates but may lead to competing C-O bond cleavage under high-temperature conditions .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

Answer: Stability studies reveal:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the cyclopentyloxy group to form 5-fluoro-2-aminophenol.
  • Basic Conditions (pH > 10) : Degradation via nucleophilic attack on the aromatic ring, yielding unidentified polar byproducts .

Q. Storage Recommendations :

  • Short-term : Store at –20°C under argon to prevent oxidation of the amine group.
  • Long-term : Lyophilize and keep in amber vials to avoid photodegradation .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

Answer: Molecular docking (e.g., AutoDock Vina) and DFT calculations can:

  • Identify binding affinities with enzymes like cytochrome P450 (CYP3A4) due to hydrophobic interactions with the cyclopentyl group.
  • Predict metabolic sites (e.g., N-oxidation of the aniline group) using frontier molecular orbital (FMO) analysis .

Case Study : Simulations suggest the fluorine atom enhances binding to kinase targets by forming halogen bonds with backbone carbonyls (ΔG ≈ –8.2 kcal/mol) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies arise from:

  • Catalyst Loading : Pd(OAc)₂ concentrations >5 mol% may accelerate side reactions (e.g., dimerization).
  • Solvent Effects : DMF increases reaction rates but promotes decomposition in prolonged reactions .

Resolution : Optimize via Design of Experiments (DoE) to balance temperature (80–100°C), catalyst load (2–5 mol%), and solvent polarity (switch to THF for milder conditions) .

Methodological Guidelines

  • Synthesis : Prioritize palladium-catalyzed coupling for scalability.
  • Purification : Use silica gel chromatography (eluent: hexane/EtOAc 4:1) to remove cyclopentanol residues .
  • Safety : Handle under fume hood due to potential amine toxicity; avoid contact with oxidizing agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.